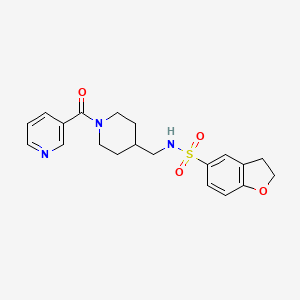
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide is a compound related to a class of highly potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds are of interest due to their potential to cross the blood-brain barrier and their interactions with the active site of PNMT, which could have implications for the treatment of disorders related to catecholamine regulation.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline sulfonamides involves the condensation of N-sulfonylphenethylamines with aldehydes, including formaldehyde, under mild acidic conditions. This process yields N-sulfonyl-1,2,3,4-tetrahydroisoquinolines with excellent efficiency. For instance, the condensation of sulfonamide with formaldehyde can lead to a mixture of cyclization products, while reactions with aliphatic or aromatic aldehydes produce corresponding N-tosyl-tetrahydroisoquinolines .
Molecular Structure Analysis
Molecular modeling studies have suggested that the sulfonamide group in tetrahydroisoquinolines can form hydrogen bonds within the active site of PNMT. Specifically, the sulfonamide -NH- was initially thought to form a hydrogen bond with Lys57, but further studies, including crystal structure analysis, indicated that the sulfonamide oxygens are the ones forming favorable interactions with the enzyme .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in the context of their inhibitory potency and affinity for the alpha2-adrenoceptor. A comparison between sulfones and their isosteric sulfonamides showed that while sulfones are more lipophilic, they are generally less potent than their sulfonamide counterparts. For example, sulfone 24 was found to be selective for PNMT but less potent than the corresponding sulfonamide 16 .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure, particularly the presence of the sulfonamide group. The sulfonamide group's ability to interact with the active site of PNMT is crucial for the compound's inhibitory potency. The lipophilicity of these compounds is also an important factor, as it affects their ability to cross biological barriers like the blood-brain barrier .
科学的研究の応用
Antioxidant Capacity and Analytical Methods
Sulfonamide compounds are explored for their antioxidant properties and analytical applications. For instance, the ABTS/PP decolorization assay elucidates antioxidant capacity reaction pathways, showcasing how certain antioxidants can form coupling adducts with radical cations, contributing to total antioxidant capacity. Such assays are crucial for tracking changes in antioxidant systems during storage and processing, despite potential biases in comparing antioxidants due to specific reactions like coupling (Ilyasov et al., 2020).
Sulfonamide Inhibitors in Drug Discovery
Sulfonamide inhibitors have significant implications in drug discovery, evidenced by their roles as antibacterial, antiviral, anticancer agents, and more. These compounds, including sulfonamide-based antibiotics and drugs targeting various biological pathways (e.g., tyrosine kinase inhibitors), demonstrate the versatility and importance of sulfonamides in developing therapeutic agents for a wide range of conditions (Gulcin & Taslimi, 2018).
Environmental Implications and Degradation
The environmental presence of sulfonamides, due to agricultural activities, impacts microbial populations and potentially human health. Studies focus on the environmental degradation pathways of sulfonamides and their transformation into less toxic compounds, highlighting the need for understanding and mitigating the environmental impact of these pharmaceutical compounds (Baran et al., 2011).
Tetrahydroisoquinolines and Therapeutic Applications
Tetrahydroisoquinoline compounds, including N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide, are explored for their therapeutic applications. Their roles as anticancer antibiotics and in preventing neurotoxicity highlight the potential of these compounds in addressing diverse medical challenges, further underscoring the importance of structural diversity in drug discovery (Singh & Shah, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-8-7-13-5-6-15(9-14(13)10-17)16-22(18,19)11-12(2)3/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUBNEITSNSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2546126.png)
![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)
